5-羟基香豆素

描述

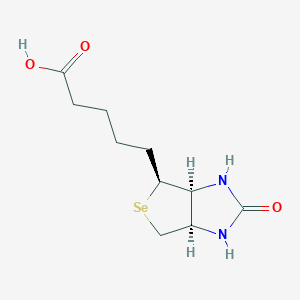

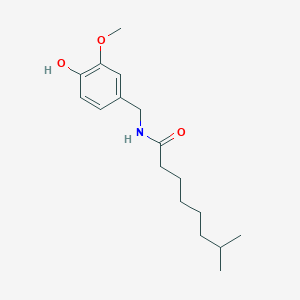

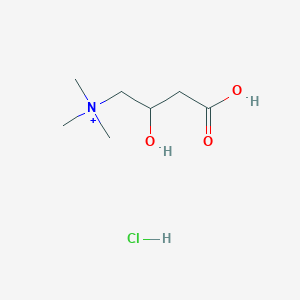

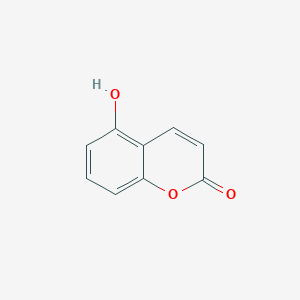

5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

科学研究应用

生物分子的荧光标记

5-羟基香豆素作为一种香豆素,在生物分子的荧光标记中发挥着关键作用 . 该特性归因于其独特的化学结构,该结构由一个苯环与一个α-吡喃酮环融合而成,在紫外线(UV)激发下表现出令人惊叹的荧光行为 .

金属离子检测

香豆素,包括5-羟基香豆素,用于检测金属离子 . 它们独特的荧光特性使其适合于此应用,为各种科学和技术领域提供了宝贵的工具 .

微环境极性检测

5-羟基香豆素用于微环境极性检测 . 该应用在细胞结构和功能的研究中尤为重要,有助于我们理解生物过程 .

pH 检测

5-羟基香豆素的荧光特性也使其在pH检测中非常有用 . 这在环境科学、化学和生物学等许多研究领域至关重要 .

5-HT1A 5-羟色胺受体拮抗剂

5-羟基香豆素衍生物已被合成并评估为5-HT1A 5-羟色胺受体的拮抗剂 . 该受体在各种生理过程中起着关键作用,其拮抗剂可能用于治疗各种疾病

生化分析

Biochemical Properties

5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension

Metabolic Pathways

5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Subcellular Localization

The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

属性

IUPAC Name |

5-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209759 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-67-0 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。